Eriocalyxin B

Descripción general

Descripción

Eriocalyxin B is a natural ent-kaurane diterpenoid compound extracted from the traditional Chinese herb Isodon eriocalyx var. laxiflora, belonging to the family Lamiaceae . This compound has garnered significant attention due to its multiple biological activities, including anti-tumor and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eriocalyxin B can be synthesized through various methods. One common approach involves dissolving this compound in solvents such as ethanol, methanol, or acetone to obtain an this compound solution . The solution is then subjected to specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves the preparation of a nanosuspension. This method includes combining this compound with a surface-active agent, an additive, and a drying supporting agent in a specific weight ratio . The resulting nanosuspension enhances the solubility and stability of this compound, making it suitable for therapeutic applications.

Análisis De Reacciones Químicas

Types of Reactions: Eriocalyxin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced anti-tumor and anti-inflammatory properties. These derivatives are often more potent and have improved pharmacokinetic profiles.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

Eriocalyxin B exhibits potent anticancer effects through various mechanisms, primarily focusing on inhibiting angiogenesis, inducing apoptosis, and modulating cell signaling pathways.

- Inhibition of Angiogenesis : this compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. In studies involving zebrafish embryos and human umbilical vein endothelial cells, treatment with this compound significantly reduced blood vessel formation and cell proliferation associated with angiogenesis. It achieved this by blocking the phosphorylation of VEGF receptor-2, thereby disrupting downstream signaling pathways critical for angiogenesis .

- Induction of Apoptosis : Research indicates that this compound induces apoptosis in various cancer cell lines, including prostate cancer and acute myeloid leukemia cells. The compound triggers mitochondrial instability and activates caspase-3, leading to programmed cell death. Notably, it downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

- Autophagy Modulation : In prostate cancer cells, this compound also induces autophagy alongside apoptosis. This dual action is facilitated through the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and growth .

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in models of neuroinflammation and ischemic injury.

- Microglial Activation Suppression : In studies involving mice with Parkinson's disease, this compound was found to suppress microglial overactivation, which is known to exacerbate neuroinflammation. By modulating the NF-κB signaling pathway, this compound reduces neuroinflammatory responses and protects neuronal integrity following ischemic events .

- Ischemic Stroke Models : this compound has been investigated for its protective effects against ischemic cerebral injury. In animal models subjected to middle cerebral artery occlusion, the compound was administered post-surgery and was shown to mitigate neurological deficits by regulating inflammatory responses .

Case Studies

The following table summarizes key studies that highlight the applications of this compound in various research contexts:

Mecanismo De Acción

Eriocalyxin B exerts its effects through multiple mechanisms. It inhibits the proliferation of cancer cells by inducing apoptosis, arresting the cell cycle, and modulating cell signaling pathways . The compound targets various molecular pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression . By interfering with these pathways, this compound effectively suppresses tumor growth and inflammation.

Comparación Con Compuestos Similares

Eriocalyxin B is unique among ent-kaurane diterpenoids due to its potent biological activities and specific molecular targets. Similar compounds include:

17-hydroxy-jolkinolide B: Another ent-kaurane diterpenoid with anti-tumor activities.

Parthenolide: A sesquiterpene lactone with anti-inflammatory and anti-cancer properties.

Xanthatin: A natural product with significant anti-proliferative effects.

Andrographolide: A diterpenoid lactone known for its anti-inflammatory and anti-cancer activities.

This compound stands out due to its ability to modulate multiple signaling pathways and its potential for therapeutic applications in various diseases.

Actividad Biológica

Eriocalyxin B (EriB), a natural diterpenoid compound derived from Rabdosia eriocalyx, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores the mechanisms through which EriB exerts its effects, supported by various studies and findings.

This compound exhibits a multifaceted mechanism of action, primarily influencing apoptosis, inflammation, and angiogenesis.

1. Induction of Apoptosis

EriB has been shown to induce apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML). In a study involving the Kasumi-1 cell line, EriB treatment led to:

- Downregulation of Anti-apoptotic Proteins : Significant decreases in Bcl-2 and Bcl-X_L levels were observed, indicating a shift towards pro-apoptotic signaling pathways. This was accompanied by mitochondrial instability and caspase-3 activation, which are critical markers of apoptosis .

- NF-κB Inhibition : EriB inhibited NF-κB activation by preventing its nuclear translocation, thereby promoting cell death in sensitive leukemia cells .

2. Anti-inflammatory Effects

EriB also demonstrates potent anti-inflammatory properties. A study on ischemic stroke models revealed that EriB:

- Reduced Neuroinflammation : By suppressing microglial overactivation, EriB mitigated neuronal injury and improved outcomes in mice subjected to permanent middle cerebral artery occlusion (pMCAO). This effect was linked to the modulation of the NF-κB signaling pathway, which is crucial in inflammatory responses .

- Decreased Cytokine Levels : EriB treatment resulted in lowered levels of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its role as an anti-inflammatory agent .

3. Anti-angiogenic Activity

Research indicates that EriB inhibits angiogenesis through modulation of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling:

- Inhibition of Tumor Vascularization : In vivo studies demonstrated that EriB reduced tumor growth and angiogenesis in breast cancer models by interfering with VEGF-induced signaling pathways .

- Gene Expression Modulation : EriB treatment affected over 1500 genes related to cell adhesion and angiogenesis, suggesting a broad impact on tumor microenvironment interactions .

Case Studies and Experimental Findings

Several studies have elucidated the biological activities of this compound across different conditions:

Propiedades

IUPAC Name |

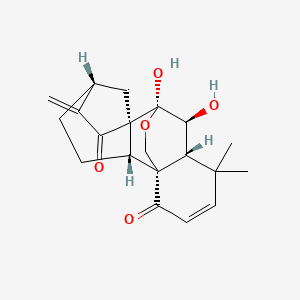

(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIKCEKESDRWAE-UJVKWQRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317705 | |

| Record name | Eriocalyxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84745-95-9 | |

| Record name | Eriocalyxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84745-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriocalyxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.